2-(Aminomethyl)-2-methyl Doxyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

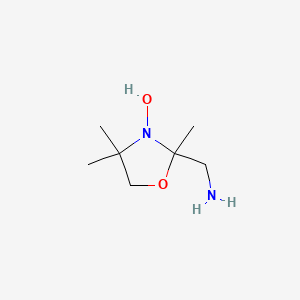

(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h10H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKLNBRCPRICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(N1O)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747012 | |

| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663610-75-1 | |

| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Aminomethyl)-2-methyl Doxyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the nitroxide spin label, 2-(Aminomethyl)-2-methyl Doxyl. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to facilitate its effective use in experimental settings.

Introduction: The Role of Nitroxide Spin Labels in Advanced Research

Nitroxide spin labels are stable organic free radicals that serve as powerful tools in the study of molecular structure and dynamics.[1] Their paramagnetic nature, stemming from an unpaired electron in the N-O bond, makes them detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This technique allows for the precise measurement of distances and the characterization of the local environment of the spin label. The stability of nitroxide radicals is typically enhanced by steric hindrance from adjacent bulky groups, such as methyl groups, which protect the radical center from reacting.[1][2]

Among the various classes of nitroxide spin labels, those based on a pyrrolidine ring, often referred to as PROXYL derivatives, are widely used. This compound, also known as 2-(Aminomethyl)-2-methyl-1-pyrrolidinyloxy, is a functionalized PROXYL derivative featuring a primary amine group. This functional group allows for its covalent attachment to biomolecules, making it a valuable tool for site-directed spin labeling (SDSL) studies of proteins and other macromolecules.[3]

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is crucial for its effective application in experimental design.

| Property | Value | Source |

| CAS Number | 663610-75-1 | Santa Cruz Biotechnology |

| Molecular Formula | C₇H₁₅N₂O₂ | Santa Cruz Biotechnology |

| Molecular Weight | 159.21 g/mol | Santa Cruz Biotechnology |

Caption: Key identifying properties of this compound.

Stability and Reactivity: Nitroxide radicals, in general, are known for their relative stability. However, they can be susceptible to reduction in biological environments, which would lead to a loss of their paramagnetic properties and render them undetectable by EPR.[4] The rate of reduction is influenced by the local environment and the presence of reducing agents such as ascorbate.[5] The aminomethyl group of this particular spin label can undergo reactions typical of primary amines, such as nucleophilic addition and condensation, which are exploited for covalent labeling of target molecules. Nitroxides can also act as antioxidants by scavenging other free radicals.[6]

Synthesis of this compound

The synthesis of functionalized pyrrolidine-based nitroxides typically involves a multi-step process. While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be inferred from related compounds. The synthesis of 2-aminomethyl-pyrrolidine, a precursor, can be achieved by reacting 2-pyrrolidone with a reactive benzylated compound.[1] Subsequent oxidation of the secondary amine in the pyrrolidine ring to a nitroxide radical would yield the final product.

A generalized synthetic pathway for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the primary technique for detecting and characterizing nitroxide spin labels. The EPR spectrum of a nitroxide radical is characterized by a three-line pattern due to the hyperfine interaction between the unpaired electron and the nitrogen nucleus (I=1).[4] The shape and splitting of these lines are sensitive to the rotational motion and the polarity of the spin label's environment.

-

g-factor: ~2.005-2.006

-

Nitrogen hyperfine coupling constant (aN): ~14-16 Gauss

The precise values will depend on the specific conditions of the measurement, such as solvent and temperature.

Applications in Research and Drug Development

The primary application of this compound lies in its use as a spin label for site-directed spin labeling (SDSL) of biomolecules.

Site-Directed Spin Labeling (SDSL) of Proteins

The aminomethyl functional group allows for the covalent attachment of the spin label to specific amino acid residues in a protein, most commonly to the carboxyl groups of aspartic and glutamic acid or to the N-terminus through amide bond formation. This enables the study of:

-

Protein structure and conformation: By introducing two spin labels at different sites, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing valuable structural constraints.

-

Protein dynamics and conformational changes: Changes in the EPR spectrum of the attached spin label can reveal alterations in the local environment and dynamics of the protein upon ligand binding, folding, or interaction with other molecules.

Probing Biomolecular Interactions

The sensitivity of the EPR spectrum to the spin label's environment makes it a powerful tool for studying interactions between biomolecules. By labeling one molecule, changes in its EPR spectrum upon interaction with another molecule can provide information about the binding interface and any associated conformational changes.

Experimental Protocol: Covalent Labeling of a Protein

The following is a generalized protocol for the covalent labeling of a protein with this compound. The specific conditions will need to be optimized for the particular protein of interest.

Materials:

-

Purified protein with an accessible carboxyl group or N-terminus.

-

This compound.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

N-hydroxysuccinimide (NHS).

-

Reaction buffer (e.g., MES or phosphate buffer, pH 6.0-7.5).

-

Quenching solution (e.g., hydroxylamine or Tris buffer).

-

Dialysis or size-exclusion chromatography equipment for removal of excess label.

Procedure:

-

Protein Preparation: Ensure the protein is in a suitable buffer at a known concentration.

-

Activation of Carboxyl Groups (if targeting Asp/Glu):

-

Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Spin Labeling Reaction:

-

Add a 10- to 100-fold molar excess of this compound to the activated protein solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add a quenching solution to stop the reaction.

-

-

Removal of Excess Label:

-

Remove unreacted spin label by dialysis against a suitable buffer or by size-exclusion chromatography.

-

-

Verification of Labeling:

-

Confirm covalent attachment and determine the labeling efficiency using EPR spectroscopy and/or mass spectrometry.

-

Workflow for the covalent labeling of a protein with this compound.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines, particularly in the fields of structural biology and drug development. Its ability to be site-specifically incorporated into biomolecules allows for detailed investigations of molecular structure, dynamics, and interactions using EPR spectroscopy. While specific physicochemical data for this compound is not extensively documented in publicly available literature, its general properties as a functionalized PROXYL nitroxide provide a solid foundation for its application in well-designed experiments. Careful optimization of labeling conditions and a thorough understanding of the principles of EPR are essential for obtaining high-quality, interpretable data.

References

- Grzesik, M., et al. (2018). Doxyl Nitroxide Spin Probes Can Modify Toxicity of Doxorubicin towards Fibroblast Cells. Molecules, 23(10), 2643.

- Jassoy, J. J., et al. (2020). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Methods in Enzymology, 633, 1-33.

- Columbus, L., & Hubbell, W. L. (2004). Introduction to spin label electron paramagnetic resonance spectroscopy of proteins.

- Kinoshita, Y., et al. (2010). In vivo evaluation of novel nitroxyl radicals with reduction stability. Free Radical Biology and Medicine, 49(11), 1703-1709.

- Morozov, D. A., et al. (2021). Highly Stable Nitroxide Spin Labels for Biophysical Research. MOSM2021 Proceedings.

- Cai, Y., et al. (2015). Microwave-Promoted Tin-Free Iminyl Radical Cyclization with TEMPO Trapping: A Practical Synthesis of 2-Acylpyrroles. Organic Letters, 17(3), 488-491.

- Kozlowska, J., & Szostak, M. (2021). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 22(22), 12491.

- Zhelev, Z., et al. (2009). EPR signal reduction kinetic of several nitroxyl derivatives in blood in vitro and in vivo. General Physiology and Biophysics, 28(4), 356-363.

- Sowa, G. Z., & Qin, P. Z. (2008). Site-Directed Spin Labeling of RNA by Postsynthetic Modification of 2′-Amino Groups. Methods in Enzymology, 446, 35-51.

- Zhang, Y., et al. (2012). Efficient synthesis of 2'-C-α-aminomethyl-2'-deoxynucleosides. Organic & Biomolecular Chemistry, 10(40), 8148-8155.

- Bortolus, M., & Maniero, A. L. (2018). Maleimido-proxyl as an EPR Spin Label for the Evaluation of Conformational Changes of Albumin. Journal of Peptide Science, 24(10), e3115.

- S.A. U.C.B. (1979). Process for the preparation of 2-aminomethyl-pyrrolidine.

- Jassoy, J. J., et al. (2020). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(11), 140501.

- Bleicken, S., et al. (2023). Spectroscopically Orthogonal Spin Labels in Structural Biology at Physiological Temperatures. The Journal of Physical Chemistry B, 127(30), 6649-6660.

- McHaourab, H. S., et al. (2011). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 752, 227-246.

- Shafirovich, V., & Lymar, S. V. (2002). Nitroxyl and its anion in aqueous solutions: Spin states, protic equilibria, and reactivities toward oxygen and nitric oxide. Proceedings of the National Academy of Sciences, 99(11), 7340-7345.

- Jeschke, G. (2017). Studying Macromolecules by EPR. ETH Zurich.

- Kalai, T., & Hideg, K. (2008). The tandem of free radicals and methylglyoxal. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(12), 1349-1363.

- Soule, B. P., et al. (2007). The Chemistry and Biology of Nitroxide Compounds. Antioxidants & Redox Signaling, 9(10), 1731-1743.

- Mitchell, J. B., et al. (2007). The chemistry and biology of nitroxide compounds. Free Radical Biology and Medicine, 42(11), 1589-1599.

- Kveder, M., et al. (2021). Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences, 22(22), 12491.

Sources

- 1. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents [patents.google.com]

- 2. Microwave-Promoted Tin-Free Iminyl Radical Cyclization with TEMPO Trapping: A Practical Synthesis of 2-Acylpyrroles [organic-chemistry.org]

- 3. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. Introduction to spin label electron paramagnetic resonance spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Aminomethyl)-2-methyl Doxyl molecular structure and synthesis.

The following technical guide details the structural anatomy, retrosynthetic logic, and step-by-step synthesis of 2-(Aminomethyl)-2-methyl Doxyl , a specialized nitroxide spin label.

This guide is designed for organic chemists and structural biologists requiring a functionalizable paramagnetic probe.

Structure, Synthesis, and Application Protocols

Executive Summary

This compound is a heterobifunctional nitroxide probe belonging to the oxazolidine class of spin labels. Unlike the ubiquitous TEMPO (piperidine) or PROXYL (pyrrolidine) derivatives, the Doxyl moiety is constructed via the condensation of a ketone with an amino alcohol.

This specific derivative features a primary amine handle at the C2 position, orthogonal to the stable nitroxide radical. This unique architecture allows for:

-

Site-Specific Conjugation: Reaction with activated esters (NHS) or isothiocyanates on proteins/lipids.

-

pH Sensing: The EPR hyperfine coupling (

) is sensitive to the protonation state of the adjacent amino group. -

Steric Compactness: The 5-membered oxazolidine ring offers a rigid, planar geometry often preferred for membrane depth studies.

Part 1: Structural Anatomy & Physicochemical Properties

The molecule consists of a 4,4-dimethyl-3-oxazolidinyloxy ring system. The stability of the radical is conferred by the steric bulk of the methyl groups at C4 and the substitution at C2, which prevent disproportionation.

Chemical Connectivity

-

Core: 1,3-Oxazolidine ring.

-

Functional Group (C2): Aminomethyl (

) and Methyl ( -

Stabilizing Group (C4): Gem-dimethyl (

). Derived from 2-amino-2-methylpropan-1-ol.

Physicochemical Data

| Property | Value / Description |

| Molecular Formula | |

| Hybridization (N-O) | |

| EPR Signal | Triplet ( |

| Solubility | High in polar organic solvents (MeOH, DCM); Moderate in water (pH dependent). |

| pKa (Amine) | ~8.5 - 9.0 (Protonation affects |

Part 2: Synthetic Pathway (The Keana Method)

The synthesis follows the Keana-Volodarsky route, the gold standard for Doxyl construction. A critical challenge is the instability of the precursor aminoacetone , which self-condenses to form dihydropyrazines.

Strategic Solution: Use a Phthalimide-protected precursor (Phthalimidoacetone). This ensures the amine remains inert during the harsh acid-catalyzed condensation and oxidative steps.

Reaction Scheme Logic

-

Protection: Acetone

Phthalimidoacetone. -

Condensation: Phthalimidoacetone + 2-amino-2-methylpropan-1-ol

Oxazolidine (Schiff base cyclization). -

Oxidation: Oxazolidine

Nitroxide (via mCPBA). -

Deprotection: Removal of phthalimide

Free amine.

Figure 1: Step-wise synthesis workflow utilizing the Keana-Volodarsky method with phthalimide protection.

Part 3: Detailed Experimental Protocol

Safety Warning: mCPBA is shock-sensitive and a strong oxidant. Hydrazine is toxic and carcinogenic. Perform all reactions in a fume hood.

Step 1: Synthesis of Phthalimidoacetone

-

Dissolve Potassium Phthalimide (1.0 eq) in dry DMF.

-

Add Chloroacetone (1.1 eq) dropwise at room temperature.

-

Heat to 80°C for 4 hours. The solution will turn cloudy as KCl precipitates.

-

Pour into ice water. Filter the white precipitate (Phthalimidoacetone).

-

Recrystallize from Ethanol. Yield: ~75-80%.

Step 2: Formation of the Oxazolidine Ring

-

Setup: Flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Reagents: Combine Phthalimidoacetone (10 mmol), 2-amino-2-methylpropan-1-ol (15 mmol), and p-Toluenesulfonic acid (pTsOH) (catalytic, 0.5 mmol) in anhydrous Toluene (50 mL).

-

Reflux: Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap.

-

Duration: Reflux for 12–24 hours until water evolution ceases.

-

Workup: Wash the toluene layer with sat.

(to remove acid) and brine. Dry over -

Result: A viscous yellow oil (The oxazolidine intermediate).

Step 3: Oxidation to Nitroxide

Critical: Do not use excess oxidant or high temperatures, as over-oxidation can occur.

-

Dissolve the oxazolidine oil in Dichloromethane (DCM) . Cool to 0°C in an ice bath.

-

Add m-Chloroperbenzoic acid (mCPBA) (1.2 eq, 70-75% purity) portion-wise over 20 minutes.

-

Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Workup:

-

Wash with 10%

(to quench excess peroxide). -

Wash extensively with sat.

(to remove m-chlorobenzoic acid byproduct). -

Dry organic layer (

) and concentrate.[4]

-

-

Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient). The product is a yellow/orange solid .

Step 4: Deprotection (Hydrazinolysis)

-

Dissolve the protected nitroxide in Ethanol .

-

Add Hydrazine Hydrate (3.0 eq).

-

Reflux for 1–2 hours. A white precipitate (Phthalhydrazide) will form.

-

Cool and filter off the solid.

-

Concentrate the filtrate.

-

Final Purification: Dissolve residue in minimal water/DCM. Extract the amine into DCM at basic pH. Evaporate to yield the This compound as a red/orange oil or low-melting solid.

Part 4: Validation & Quality Control

Every batch must be validated using the following "Self-Validating" metrics:

| Method | Expected Signature | Diagnostic Value |

| EPR Spectroscopy | 3 sharp lines (1:1:1 intensity). | Confirms radical integrity. Broadening indicates aggregation or impurities. |

| Mass Spectrometry | Confirms molecular weight. Look for | |

| IR Spectroscopy | N-O stretch @ ~1360 | Confirms presence of functional groups. |

Troubleshooting

-

Loss of Radical Signal: If the EPR signal is weak, the nitroxide may have been reduced to hydroxylamine during deprotection. Re-oxidize briefly with

or mild -

Impurity (Benzoic Acid): If white crystals persist after Step 3, the bicarbonate wash was insufficient. Re-dissolve in DCM and wash again.

References

-

Keana, J. F. W. (1978). "Newer Aspects of the Synthesis and Chemistry of Nitroxide Spin Labels." Chemical Reviews, 78(1), 37–64. Link

- Foundational text for the ketone + amino-alcohol condens

- Berliner, L. J. (1976). Spin Labeling: Theory and Applications. Academic Press.

- Volodarsky, L. B., et al. (1994). Imidazoline Nitroxides: Synthesis and Properties. CRC Press. Detailed protocols on handling amino-functionalized nitroxides.

- Hideg, K., & Hankovszky, H. O. (1989). "Synthesis of Nitroxides." In Spin Labeling: Theory and Applications (Vol. 8).

Sources

- 1. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workup [chem.rochester.edu]

An In-depth Technical Guide to 2-(Aminomethyl)-2-methyl Doxyl (CAS No. 663610-75-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the nitroxide spin label, 2-(Aminomethyl)-2-methyl Doxyl. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that explains the causality behind its synthesis, characterization, and application. This document is structured to provide both foundational knowledge and practical insights for researchers leveraging spin labeling techniques in their work.

Core Identity and Physicochemical Properties

This compound, identified by the CAS number 663610-75-1, is a stable nitroxide radical belonging to the doxyl family of spin probes. The defining feature of this molecule is the presence of a paramagnetic doxyl moiety integrated into an oxazolidine ring, which is further functionalized with an aminomethyl group. This primary amine provides a reactive handle for covalent attachment to various biomolecules.

| Property | Value | Source |

| CAS Number | 663610-75-1 | [1][2] |

| Molecular Formula | C₇H₁₅N₂O₂ | [2] |

| Molecular Weight | 159.21 g/mol | [2] |

| Appearance | (Predicted) Yellow to orange solid | General knowledge of nitroxides |

| Solubility | (Predicted) Soluble in water and polar organic solvents | Inferred from structure |

The stability of the nitroxide radical is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, as well as the steric hindrance provided by the two methyl groups on the adjacent carbon of the oxazolidine ring. This stability is crucial for its utility as a spin label, as it can withstand a range of experimental conditions without significant degradation.

Synthesis of this compound: A Plausible Pathway

A plausible synthetic approach involves the condensation of 2-amino-2-methyl-1-propanol with a suitable ketone, followed by oxidation to form the doxyl ring, and subsequent functional group manipulation to introduce the aminomethyl group.

Proposed Synthetic Workflow

Sources

Technical Guide: Principles and Applications of Doxyl Spin Labels in EPR Spectroscopy

Executive Summary

This technical guide details the operational mechanics, experimental protocols, and data interpretation frameworks for using Doxyl (4,4-dimethyl-3-oxazolinyloxy) spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy. Designed for drug development professionals and biophysicists, this document moves beyond basic theory to provide a rigorous, self-validating workflow for probing membrane dynamics, fluidity gradients, and drug-lipid interactions.

Part 1: The Physicochemical Basis of the Doxyl Reporter

The utility of Doxyl spin labels rests on the anisotropy of the nitroxide radical.[1] Unlike isotropic fluorescent probes, the Doxyl moiety provides directional information about molecular motion.

The Nitroxide Radical Mechanism

The paramagnetic center of a Doxyl label is the nitroxide (N-O) bond. The unpaired electron resides in a

-

Anisotropy: The magnetic interactions (Zeeman and Hyperfine) depend heavily on the orientation of this orbital relative to the external magnetic field (

). -

The Timescale: EPR operates on the nanosecond timescale (

to

The Coordinate System

To interpret spectra, one must understand the molecular axes. The

-

Rigid Limit: When the label is immobile (frozen), the spectrum is a "powder pattern" showing all principal axis components (

). -

Fluid Phase: As the lipid tumbles, these components average out. The degree of this averaging reveals the membrane's viscosity.

Figure 1: Geometric relationship between the Nitroxide radical axes and the resulting EPR spectral line shapes.

Part 2: The "Molecular Ruler" Effect (Depth Profiling)

The defining feature of Doxyl-stearic acids (n-DSA) is the ability to position the reporter group at precise depths within the lipid bilayer. This creates a "molecular ruler" to map fluidity gradients.

The Gradient of Fluidity

Biological membranes are not homogeneous.[2] They exhibit a "flexibility gradient":

-

5-DSA (Headgroup Region): The nitroxide is at the 5th carbon. This region is tightly packed and rigid due to polar interactions and steric hindrance. Spectra here are anisotropic (broad).

-

16-DSA (Bilayer Center): The nitroxide is at the 16th carbon (tail). This region is highly fluid and disordered. Spectra here are isotropic (narrow).

Comparative Spectral Features

| Spin Label | Location in Bilayer | Dominant Motion | Spectral Characteristic | Key Parameter |

| 5-DSA | Near Polar Head | Anisotropic Rotation | Broad, distinct outer extrema | Order Parameter ( |

| 12-DSA | Mid-Acyl Chain | Intermediate | Transitional | |

| 16-DSA | Hydrophobic Core | Isotropic Tumbling | Narrow, 3 distinct lines | Correlation Time ( |

Part 3: Quantitative Data Analysis

To move from qualitative observation to quantitative data, we calculate the Order Parameter (

Calculating the Order Parameter ( )

Used primarily for 5-DSA (rigid limit).

Where:

- = Outer hyperfine splitting (measured from spectrum).

- = Inner hyperfine splitting (measured from spectrum).

-

= Principal tensor values for the crystal (typically

- = Polarity correction factor (accounts for the environment difference between crystal and membrane).

Calculating Rotational Correlation Time ( )

Used primarily for 16-DSA (fast motion regime).

Where:

- = Peak-to-peak linewidth of the central line (in Gauss).

- = Height of the central line.

- = Height of the high-field line.

Part 4: Experimental Protocol (Self-Validating)

Objective: Preparation of Spin-Labeled Liposomes (LUVs) via Thin-Film Hydration. Validation Check: The final lipid-to-label molar ratio must be >100:1 to prevent dipolar broadening (spin-spin exchange), which ruins the signal.

Reagents

-

Lipid of choice (e.g., DPPC, POPC).

-

n-DSA Spin Label (Avanti Polar Lipids or Sigma).

-

Chloroform (HPLC Grade).

-

Buffer (e.g., PBS pH 7.4).

Step-by-Step Workflow

Figure 2: Critical path for preparing spin-labeled liposomes. Note the vacuum step to prevent solvent artifacts.

Detailed Steps

-

Mixing: In a glass vial, mix the phospholipid and n-DSA in chloroform.

-

Calculation: For 10 mg lipid (MW ~750), use ~0.05 mg Doxyl (MW ~380). Target 1 mol%.

-

-

Drying: Evaporate chloroform under a gentle nitrogen stream while rotating the vial to create a thin film.

-

Validation: Place under high vacuum (desiccator) for >4 hours. Residual solvent acts as a plasticizer and artificially lowers the order parameter.

-

-

Hydration: Add buffer pre-warmed above the lipid's transition temperature (

). Vortex vigorously for 2 minutes to form Multilamellar Vesicles (MLVs). -

Oxygen Removal: Oxygen is paramagnetic and causes line broadening.

-

Method: Use a gas-permeable TPX capillary or flame-seal a glass capillary after purging with nitrogen.

-

Part 5: Troubleshooting & Artifacts

| Artifact | Symptom | Root Cause | Solution |

| Dipolar Broadening | Single, massive broad line; loss of hyperfine structure. | Label concentration too high (>2 mol%). | Reduce label ratio to 0.5 - 1.0 mol%. |

| Oxygen Broadening | Increased linewidth ( | Dissolved | Degas buffer or use gas-permeable capillaries ( |

| Phase Separation | Superposition of two distinct spectra (mobile + immobile). | Label clustering or lipid phase separation. | Check temperature relative to |

| Hydrolysis | Free spin label signal (sharp isotropic triplet) appearing over time. | Ester bond cleavage of Doxyl. | Use fresh buffers; store samples at -20°C; measure immediately. |

References

-

Marsh, D. (2019).[3] Spin-Label Electron Paramagnetic Resonance Spectroscopy. CRC Press. (Standard text on the physics of spin labeling).

-

Bartucci, R., & Aloi, E. (2022).[3] Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra. Frontiers in Molecular Biosciences, 9. Link

-

Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes.[1][4][5][6][7] Spin Labeling: Theory and Applications. (The foundational text on the "Molecular Ruler" concept).

-

Subczynski, W. K., et al. (2025). Multilamellar Liposomes as a Model for Biological Membranes: Saturation Recovery EPR Spin-Labeling Studies. ResearchGate/Springer. Link

-

Bordignon, E. (2019). EPR Techniques to Probe Insertion and Conformation of Spin-Labeled Proteins in Lipid Bilayers.[8] Methods in Molecular Biology. Link

Sources

- 1. old.iupac.org [old.iupac.org]

- 2. Molecular oxygen as a probe molecule in EPR spin-labeling studies of membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra [frontiersin.org]

- 4. Structural studies on membrane proteins using non-linear spin label EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct Populations in Spin-Label EPR Spectra from Nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. EPR Techniques to Probe Insertion and Conformation of Spin-Labeled Proteins in Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(Aminomethyl)-2-methyl Doxyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed technical overview of the solubility and stability of 2-(Aminomethyl)-2-methyl Doxyl, a nitroxide spin label of significant interest in various research and development fields. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from structurally similar compounds and general principles of nitroxide chemistry to provide a robust predictive framework and practical guidance for its use.

Introduction to this compound

This compound belongs to the family of stable nitroxide radicals, characterized by a paramagnetic nitroxyl group (>N-O•). These molecules are invaluable as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy, enabling the study of molecular dynamics, protein structures, and cellular redox environments. The presence of an aminomethyl group suggests potential for conjugation to biomolecules and introduces specific solubility and stability characteristics that are critical for its application in biological systems.

Predicted Solubility Profile

A close structural analog, 2-Amino-2-methyl-1-propanol, which features an aminomethyl group, is reported to be miscible with water and soluble in ethanol. Another related compound, 2-(Aminomethyl)-1-ethylpyrrolidine, is sparingly soluble in chloroform and methanol. Based on these analogs, this compound is predicted to exhibit good solubility in polar protic solvents and may have limited solubility in non-polar organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The aminomethyl group can form hydrogen bonds with protic solvents. Analogs like 2-Amino-2-methyl-1-propanol show high solubility in these solvents. |

| Polar Aprotic | DMSO, DMF | Moderate to High | The polarity of the solvent can solvate the polar functional groups of the molecule. |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents. |

| Chlorinated | Chloroform, Dichloromethane | Low to Moderate | A related pyrrolidine derivative shows some solubility in chloroform. |

Stability Profile and Degradation Pathways

Nitroxides are considered stable free radicals, a property conferred by the steric hindrance of the nitroxyl group by adjacent methyl groups. However, their stability is not absolute and can be influenced by several factors, particularly in biological environments.

pH Dependence

The stability of nitroxides can be pH-dependent. While generally stable in neutral and alkaline conditions, acidic environments can lead to disproportionation reactions, although this is less common for sterically hindered nitroxides. The protonation state of the primary amine in this compound will be pH-dependent, which could influence its reactivity and interactions with other molecules.

Reduction to Hydroxylamine

The most common degradation pathway for nitroxides in biological systems is one-electron reduction to the corresponding hydroxylamine. This reaction is often mediated by cellular reducing agents such as ascorbate (Vitamin C) and glutathione. The rate of reduction is a key parameter in in-vivo applications as it determines the lifetime of the EPR signal. Doxyl derivatives can be directly reduced by superoxide to their hydroxylamines.

Oxidation to Oxoammonium Cation

Nitroxides can also be oxidized to the corresponding oxoammonium cation. This species is generally less stable and can participate in further reactions.

Light and Temperature

While generally stable to ambient light and temperature, prolonged exposure to high-energy UV radiation or elevated temperatures can potentially lead to degradation. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.

Caption: Experimental workflow for determining the stability of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a fresh solution of a reducing agent (e.g., sodium ascorbate) in the same buffer.

-

-

EPR Measurement:

-

Transfer a known volume of the Doxyl stock solution into an EPR-compatible capillary tube.

-

Acquire an initial EPR spectrum (time = 0).

-

Add a known concentration of the reducing agent to the Doxyl solution, mix quickly, and immediately start acquiring EPR spectra at regular time intervals.

-

-

Data Analysis:

-

The intensity of the EPR signal is proportional to the concentration of the nitroxide radical.

-

Determine the signal intensity at each time point by double integration of the first-derivative EPR spectrum.

-

Plot the natural logarithm of the signal intensity versus time. The slope of this plot will give the pseudo-first-order rate constant for the reduction of the nitroxide.

-

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely solubility and stability can be formulated by examining its structural features and the properties of analogous compounds. The presence of the aminomethyl group is expected to confer good solubility in polar solvents, making it suitable for biological applications. Its stability is governed by the characteristic redox chemistry of nitroxides, with reduction to the corresponding hydroxylamine being the primary degradation pathway in biological systems. The provided experimental protocols offer a framework for the empirical determination of these crucial parameters, enabling researchers to confidently utilize this valuable spin label in their studies.

References

-

2-Amino-2-methyl-1-propanol AMP - ChemBK. (n.d.). Retrieved February 7, 2026, from [Link]

-

2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

- CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents. (n.d.).

- Bacic, G., & Gallez, B. (2011). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles.

-

Efficient synthesis of 2′-C-α-aminomethyl-2′-deoxynucleosides - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Soule, B. P., Hyodo, F., Matsumoto, K., Simone, N. L., Cook, J. A., Krishna, M. C., & Mitchell, J. B. (2007). The chemistry and biology of nitroxide compounds. Free radical biology & medicine, 42(11), 1632–1650. [Link]

- Hudkins, R. L., Raddatz, R., Tao, M., Mathiasen, J. R., Aimone, L. D., Becknell, N. C., Prouty, C. P., Knutsen, L. J. S., Yazdanian, M., Moachon, G., Ator, M. A., Mallamo, J. P., Marino, M. J., Bacon, E. R., & Williams, M. (2011).

A Technical Guide to 2-(Aminomethyl)-2-methyl Doxyl (AMDM-Doxyl) in Proteomics Research

Abstract

The field of proteomics continually seeks innovative tools to unravel the complexities of protein structure, function, and interaction. Chemical labeling, coupled with mass spectrometry, has emerged as a powerful strategy for these investigations. This guide provides an in-depth technical overview of 2-(Aminomethyl)-2-methyl Doxyl (AMDM-Doxyl), an amine-reactive spin label, for applications in proteomics research. While traditionally the domain of Electron Paramagnetic Resonance (EPR) spectroscopy, the stable nitroxide radical of the doxyl moiety offers unique potential as a chemical tag for mass spectrometry-based protein analysis. This document will detail the inferred chemical principles of AMDM-Doxyl, a comprehensive, field-proven protocol for protein labeling, and the subsequent mass spectrometry analysis and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical probes for deeper insights into protein biology.

Introduction: The Convergence of Spin Labeling and Mass Spectrometry

For decades, site-directed spin labeling (SDSL) has been a cornerstone technique in structural biology, primarily utilizing Electron Paramagnetic Resonance (EPR) spectroscopy to measure distances between spin labels and probe the local environment of residues within proteins and other macromolecules.[1][2][3] The introduction of a stable paramagnetic center, typically a nitroxide radical, at a specific site on a biomolecule provides a powerful spectroscopic handle.[4] This approach has been instrumental in characterizing protein conformational changes, folding dynamics, and protein-protein interactions.[1][2]

The evolution of high-resolution mass spectrometry has opened new avenues for the application of chemical labeling in proteomics.[5] Various labeling strategies, including isotopic and isobaric tagging, are now routinely used for protein quantification and identification.[6][7][8] The use of spin labels, such as those from the doxyl family, in mass spectrometry-based proteomics is a more recent development, offering a unique chemical entity for tagging proteins.

This guide focuses on a specific amine-reactive spin label, this compound (AMDM-Doxyl). While direct literature on the proteomics applications of this specific compound is sparse, its constituent parts—a doxyl spin label and a primary amine—suggest its utility as a labeling reagent. We will, therefore, present a guide based on the established principles of amine-reactive chemistry and the known behavior of doxyl moieties in biological systems.

The Chemistry of AMDM-Doxyl as a Proteomic Probe

The efficacy of AMDM-Doxyl as a proteomic tool is predicated on the distinct properties of its two key chemical features: the doxyl spin label and its inherent amine reactivity, which allows it to be cross-linked to proteins.

The Doxyl Spin Label

Doxyl spin labels are a class of nitroxide radicals characterized by their considerable stability, which is conferred by the steric protection of the nitrogen-oxygen bond by adjacent methyl groups.[4][9] This stability is crucial for their use in the often complex and multi-step workflows of proteomics.[9] While the paramagnetic properties of the doxyl group are central to EPR applications, in mass spectrometry, its primary role is to serve as a unique chemical tag with a defined mass.

Amine-Reactive Labeling

AMDM-Doxyl is, by its nature as a primary amine, a nucleophile. To be used as a labeling reagent, it must first be activated or used in conjunction with a crosslinker that targets specific functional groups on a protein. The most common targets for such labeling are the primary amines found at the N-terminus of proteins and on the side chain of lysine residues.[10][11][12] This is typically achieved using amine-reactive crosslinkers such as those containing N-hydroxysuccinimide (NHS) esters. The reaction of an NHS-ester-activated crosslinker with a primary amine on a protein forms a stable amide bond.[11][12]

For the purposes of this guide, we will consider the use of AMDM-Doxyl with a homobifunctional NHS-ester crosslinker, such as disuccinimidyl suberate (DSS), to covalently attach the spin label to proteins.

Experimental Workflow: Protein Labeling with AMDM-Doxyl

The following is a detailed, self-validating protocol for the covalent labeling of a target protein with AMDM-Doxyl using an NHS-ester crosslinker. This protocol is based on established methods for amine-reactive labeling.[10][12]

Reagents and Materials

-

Target protein of interest (at least 2 mg/mL in an amine-free buffer, e.g., PBS)

-

This compound (AMDM-Doxyl)

-

Disuccinimidyl suberate (DSS) or other suitable NHS-ester crosslinker

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

-

Protein concentration assay kit (e.g., BCA)

Step-by-Step Labeling Protocol

-

Prepare the Protein Solution:

-

Ensure the protein is in an amine-free buffer at a concentration of 2.5 mg/mL or higher for optimal labeling efficiency.[12] If the protein solution is dilute, it can be concentrated using an ultrafiltration vial.[12]

-

If necessary, buffer exchange the protein into the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

-

-

Prepare the Reagent Stock Solutions:

-

Immediately before use, prepare a 10 mg/mL stock solution of the NHS-ester crosslinker (e.g., DSS) in anhydrous DMF or DMSO.[10]

-

Prepare a stock solution of AMDM-Doxyl in the reaction buffer. The concentration will depend on the desired molar excess.

-

-

Perform the Labeling Reaction:

-

This is a two-step process. First, the protein is reacted with the crosslinker, and then the AMDM-Doxyl is added.

-

Step 1: Crosslinker Addition. Add the desired molar excess of the dissolved NHS-ester crosslinker to the protein solution. A molar excess of 8-10 fold is a good starting point for mono-labeling.[13]

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Step 2: AMDM-Doxyl Addition. Add a molar excess of the AMDM-Doxyl solution to the reaction mixture. The excess should be at least equivalent to the excess of the crosslinker used.

-

Incubate for an additional 1-2 hours at room temperature.

-

-

Quench the Reaction:

-

Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

-

-

Purify the Labeled Protein:

-

Remove the excess, unreacted AMDM-Doxyl and crosslinker by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

-

Determine Labeling Efficiency:

-

Measure the protein concentration of the purified, labeled sample.

-

The degree of labeling can be assessed by mass spectrometry, as described in the following section.

-

Mass Spectrometry of AMDM-Doxyl Labeled Proteins

The analysis of the AMDM-Doxyl labeled protein by mass spectrometry is key to confirming successful labeling and identifying the sites of modification.

Protein Digestion

For "bottom-up" proteomics, the labeled protein must be digested into smaller peptides prior to LC-MS/MS analysis.[14] It is crucial to use digestion protocols that are compatible with the label and do not cause its degradation. Standard digestion protocols using trypsin or Lys-C are generally suitable.

Table 1: Recommended Digestion Buffers

| Component | Concentration | Purpose |

| Urea | 2-8 M | Denaturant |

| Dithiothreitol (DTT) | 5-10 mM | Reducing Agent |

| Iodoacetamide (IAA) | 15-20 mM | Alkylating Agent |

| Trypsin or Lys-C | 1:50 - 1:100 (enzyme:protein) | Protease |

| Ammonium Bicarbonate | 50 mM, pH 8.0 | Buffer |

Note: Avoid primary amine-containing buffers like Tris during digestion if further labeling is intended, though it is acceptable after the initial labeling and quenching.

LC-MS/MS Analysis

The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides in the first stage (MS1) and then select peptides for fragmentation and analysis of the fragments in the second stage (MS2).[5]

-

Expected Mass Shift: The covalent attachment of AMDM-Doxyl via a crosslinker will result in a predictable mass shift for the labeled peptides. This mass shift is the sum of the mass of the AMDM-Doxyl, the crosslinker, minus the mass of a water molecule lost during amide bond formation. This theoretical mass shift is used to help identify labeled peptides in the MS1 data.

Fragmentation of the AMDM-Doxyl Tag

Understanding how the AMDM-Doxyl tag fragments during MS/MS (collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) is critical for confident identification of the labeled peptide sequence and the site of modification. While specific fragmentation data for AMDM-Doxyl is not available, we can predict its behavior based on the fragmentation of similar molecules. The doxyl moiety itself may produce characteristic fragment ions.

Data Analysis and Interpretation

The analysis of the resulting mass spectrometry data requires specialized software that can handle modified peptides.

-

Database Searching: The MS/MS spectra are searched against a protein database to identify the peptide sequences.[15] The search parameters must be set to include the mass of the AMDM-Doxyl-crosslinker adduct as a variable modification on lysine residues and the protein N-terminus.

-

Software Tools: Several software packages, both commercial and open-source, can be used for this type of analysis. Examples include MaxQuant, Proteome Discoverer, and various tools available through platforms like OpenMS.[15][16][17]

-

Localization of the Label: The MS/MS spectrum will contain fragment ions (b- and y-ions) that allow for the precise localization of the modification to a specific lysine residue.[5]

Advantages and Limitations

The use of AMDM-Doxyl in proteomics offers a unique set of advantages and also comes with certain limitations.

Table 2: Advantages and Limitations of AMDM-Doxyl Labeling

| Advantages | Limitations |

| Unique Mass Tag: Provides a distinct mass for easy identification. | Lack of Specific Literature: Limited data on this specific compound requires inference from similar molecules. |

| Amine Reactivity: Targets common and accessible functional groups on proteins. | Potential for Protein Perturbation: The bulkiness of the label may affect protein structure or function.[4] |

| Stable Label: The doxyl moiety is chemically robust.[9] | Reaction Specificity: NHS esters can have side reactions, particularly at high pH. |

| Potential for Multi-modal Analysis: The labeled protein could potentially be analyzed by both EPR and mass spectrometry. | Data Analysis Complexity: Requires specialized software and expertise to analyze modified peptides. |

Conclusion and Future Outlook

This compound represents a potentially valuable tool for researchers in proteomics. Its amine-reactive nature, combined with the unique chemical properties of the doxyl spin label, makes it a promising candidate for covalent labeling of proteins for mass spectrometry analysis. While this guide has provided a comprehensive, albeit partially inferred, overview of its application, further research is needed to fully characterize its synthesis, reactivity, and fragmentation in a proteomics context. As the fields of chemical biology and proteomics continue to converge, novel reagents like AMDM-Doxyl will undoubtedly play an important role in advancing our understanding of the proteome.

References

-

Efficient synthesis of 2′-C-α-aminomethyl-2′-deoxynucleosides. RSC Publishing. Available from: [Link]

-

Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (2025-08-10). Available from: [Link]

- CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents.

-

New Developments in Spin Labels for Pulsed Dipolar EPR - PMC. NIH National Library of Medicine. Available from: [Link]

-

Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC. NIH National Library of Medicine. Available from: [Link]

-

Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec. (2025-05-28). Available from: [Link]

-

Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19 - PMC. NIH National Library of Medicine. Available from: [Link]

-

Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PMC. NIH National Library of Medicine. Available from: [Link]

-

Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC. NIH National Library of Medicine. Available from: [Link]

-

Software List — ms-utils.org. (2021-04-16). Available from: [Link]

-

Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation - PMC. NIH National Library of Medicine. Available from: [Link]

-

Protein Digestion - UWPR. University of Washington. Available from: [Link]

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC. NIH National Library of Medicine. Available from: [Link]

-

Sample preparation and digestion for proteomic analyses using spin filters. (2025-08-07). ResearchGate. Available from: [Link]

-

Mass spectral fragmentation pathway of doxycycline. - ResearchGate. Available from: [Link]

-

Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC. NIH National Library of Medicine. Available from: [Link]

-

Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC. NIH National Library of Medicine. Available from: [Link]

-

OpenMS. (2026-01-29). Available from: [Link]

-

Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed. NIH National Library of Medicine. Available from: [Link]

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022-11-16). MDPI. Available from: [Link]

-

Amine-reactive TMT10plex Mass Tagging Kit - YouTube. (2016-12-29). Available from: [Link]

-

Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - MDPI. Available from: [Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link]

-

Interactive Peptide Spectral Annotator: A Versatile Web-based Tool for Proteomic Applications - PMC. (2019-05-14). NIH National Library of Medicine. Available from: [Link]

-

Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Available from: [Link]

-

Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC. (2024-02-16). NIH National Library of Medicine. Available from: [Link]

-

Spin Labels in Electron Spin Resonance (ESR) Spectroscopy - News-Medical. (2019-08-20). Available from: [Link]

-

Structural Dynamics of Protein Interactions Using Site-Directed Spin Labeling of Cysteines to Measure Distances and Rotational Dynamics with EPR Spectroscopy - PMC. NIH National Library of Medicine. Available from: [Link]

-

Protein labeling protocol - Abberior Instruments. Available from: [Link]

-

ETC: Fully automated proteomics sample prep applied to chemical proteomics and plasma proteomics - YouTube. (2024-04-25). Available from: [Link]

-

Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin - PMC. NIH National Library of Medicine. Available from: [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. Available from: [Link]

-

List of mass spectrometry software - Wikipedia. Available from: [Link]

-

Improvements on Sample Preparation and Peptide Separation for Reduced Peptide Mapping Based Multi-Attribute Method analysis of Therapeutic Monoclonal Antibodies Using Lys-C Digestion | bioRxiv. (2022-02-28). Available from: [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

-

PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics - NeurIPS. Available from: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. NIH National Library of Medicine. Available from: [Link]

-

Nitroxide spin-spin interactions: applications to protein structure and dynamics - PubMed. NIH National Library of Medicine. Available from: [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. Available from: [Link]

Sources

- 1. Interactive Peptide Spectral Annotator: A Versatile Web-based Tool for Proteomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvements on Sample Preparation and Peptide Separation for Reduced Peptide Mapping Based Multi-Attribute Method analysis of Therapeutic Monoclonal Antibodies Using Lys-C Digestion | bioRxiv [biorxiv.org]

- 3. Nitroxide spin-spin interactions: applications to protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. biotium.com [biotium.com]

- 13. interchim.fr [interchim.fr]

- 14. UWPR [proteomicsresource.washington.edu]

- 15. List of mass spectrometry software - Wikipedia [en.wikipedia.org]

- 16. Software List — ms-utils.org [ms-utils.org]

- 17. openms.de [openms.de]

Dynamic Structural Biology: A Technical Guide to Nitroxide Spin Labeling

Topic: Introduction to Nitroxide Spin Labels for Biomolecules Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Abstract Structural biology has traditionally relied on static snapshots provided by X-ray crystallography and Cryo-EM. However, biological function—particularly in drug targets like GPCRs and kinases—is driven by conformational dynamics. Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy bridges this gap. This guide provides a rigorous technical introduction to nitroxide spin labels, detailing the physicochemical principles, experimental workflows, and their application in resolving dynamic structure-activity relationships (SAR) in drug discovery.

The Physics and Chemistry of Nitroxide Spin Labels

The Nitroxide Radical

The core of SDSL is the nitroxide moiety, typically a stable

-

Stability: Unlike transient radicals, nitroxides are stable in solution for days to months due to steric protection (usually by methyl groups on adjacent carbons) which prevents disproportionation.

-

The Zeeman Effect: In an external magnetic field (

), the electron spin magnetic moment aligns either parallel ( -

Hyperfine Coupling: The unpaired electron interacts with the

nucleus (

Anisotropy and Mobility

The magnetic parameters—the g-tensor (Zeeman interaction) and the A-tensor (Hyperfine interaction)—are anisotropic.[2] They depend on the orientation of the nitroxide relative to

-

Rigid Limit: In a frozen sample or a slowly tumbling protein, the spectrum is a sum of all orientations (powder pattern), dominated by the broad spectral width defined by

. -

Motional Averaging: At room temperature, as the protein and label tumble, these anisotropic interactions average out. The degree of averaging correlates directly with the rotational correlation time (

) .-

High Mobility (Exposed Loop): Sharp, narrow lines.

-

Low Mobility (Buried/Structured): Broad, distorted lines.

-

Key Insight: This sensitivity makes the nitroxide a reporter of local steric environment and secondary structure.

Strategic Selection: The MTSL Standard

While various labels exist, MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanethiosulfonate) is the gold standard for cysteine-based SDSL.

| Feature | Technical Justification |

| Specificity | The methanethiosulfonate group reacts specifically and rapidly with sulfhydryl groups (-SH) to form a disulfide bond. |

| Size | The label is roughly the size of a Tryptophan side chain, minimizing structural perturbation. |

| Reversibility | The disulfide bond can be reduced (e.g., with DTT), allowing the protein to be recovered or relabeled. |

| Stereochemistry | The flexible tether (R1 side chain) allows the nitroxide to adopt preferred rotamers, which have been extensively characterized for structural modeling. |

Site-Directed Spin Labeling (SDSL) Workflow

The success of an SDSL experiment relies on a "self-validating" cycle of mutagenesis, labeling, and quality control.

Diagram: The SDSL Experimental Loop

Figure 1: The iterative workflow for Site-Directed Spin Labeling, emphasizing the critical reduction and cleanup steps.

Experimental Protocols: The "How-To"

Protocol: Cysteine Labeling with MTSL

Prerequisites:

-

Protein in buffer (pH 7.0–8.0). Avoid amine buffers (Tris) if possible; Phosphate or HEPES are preferred.

-

Critical: No reducing agents (DTT,

-ME) in the labeling buffer.

Step-by-Step:

-

Pre-Reduction (Essential):

-

Incubate protein with 5 mM DTT or TCEP for 30–60 minutes to ensure cysteines are reduced and accessible.

-

Why: Cysteines often oxidize to form disulfides during purification.

-

-

Removal of Reductant:

-

Pass the protein through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in degassed labeling buffer.

-

Validation: Failure to remove DTT will quench the MTSL reagent immediately.

-

-

Labeling Reaction:

-

Add MTSL from a concentrated stock (typically 100 mM in acetonitrile or DMSO) to the protein.

-

Ratio: Use a 5- to 10-fold molar excess of MTSL over total cysteine content.

-

Incubate: 1 hour at Room Temperature (dark) or Overnight at 4°C.

-

-

Removal of Free Label:

-

Perform Size Exclusion Chromatography (SEC) or extensive dialysis.

-

Validation: Free MTSL gives a very sharp, isotropic 3-line signal that dominates the EPR spectrum, obscuring the protein-bound signal.

-

-

Quantification (The "Spin Count"):

-

Measure the double integral of the CW-EPR spectrum. Compare against a standard curve of free nitroxide (e.g., TEMPO) to determine spin concentration.

-

Calculate Labeling Efficiency:

. Target > 80%.

-

Data Analysis: Measuring Distance with DEER

For drug discovery, the most powerful application is Double Electron-Electron Resonance (DEER) , also known as PELDOR. This pulsed EPR technique measures the distance between two labels (1.5 nm – 8.0 nm) by detecting the dipolar coupling interaction.

The Dipolar Coupling Logic

The dipolar coupling frequency (

Diagram: DEER Pulse Sequence & Interpretation

Figure 2: The logical flow of a DEER experiment, converting magnetic dipolar interactions into a probability distribution of inter-spin distances.

Applications in Drug Discovery: GPCR Dynamics

G-Protein Coupled Receptors (GPCRs) exist in an equilibrium between Inactive and Active states. Small molecule ligands shift this equilibrium. SDSL-EPR is uniquely capable of quantifying these population shifts, which are often invisible to crystallography.

Case Study: -Adrenergic Receptor ( AR)

-

Experiment: Labels are placed on Transmembrane Helix 6 (TM6) and a reference helix (TM4).

-

Observation:

-

Inverse Agonist (Carazolol): Narrow distance distribution centered at ~35 Å (Closed/Inactive).

-

Agonist (Isoproterenol): Shift to a broader distribution centered at ~49 Å (Open/Active).

-

Partial Agonist: A bimodal distribution showing coexistence of both states.

-

Impact: This "Dynamic SAR" allows chemists to optimize drugs not just for affinity, but for their ability to stabilize specific conformational states (efficacy).

References

-

Hubbell, W. L., et al. (2000). "Watching Proteins Move Using Site-Directed Spin Labeling." Structure. Link

-

Jeschke, G. (2012). "DEER Distance Measurements in Nanometer Range." Annual Review of Physical Chemistry. Link

-

Altenbach, C., et al. (2001). "High-Resolution Distance Mapping in Rhodopsin Reveals the Pattern of Helix Movement due to Activation." Science. Link

-

Manglik, A., & Kobilka, B. (2014).

AR." Current Opinion in Cell Biology. Link -

Klare, J. P., & Steinhoff, H. J. (2009). "Spin Labeling EPR." Photosynthesis Research. Link

Sources

Unveiling Molecular Dynamics: A Technical Guide to 2-(Aminomethyl)-2-methyl Doxyl in Advanced Research

This guide provides an in-depth exploration of 2-(Aminomethyl)-2-methyl Doxyl, a paramagnetic spin label, and its pivotal role in elucidating the structure, dynamics, and interactions of biomolecules. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the core principles of its application, particularly in the realm of proteomics and structural biology, through the powerful technique of Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction: The Power of Paramagnetic Probes in Biological Insight

Understanding the intricate dance of molecules is fundamental to unraveling biological processes and developing effective therapeutics. While static structures provide a valuable blueprint, the function of biomolecules is intrinsically linked to their dynamic nature. Site-Directed Spin Labeling (SDSL), coupled with EPR spectroscopy, has emerged as a robust method for capturing these molecular motions in real-time.[1][2] At the heart of this technique lies the spin label, a small molecule containing a stable unpaired electron. This compound is one such probe, designed for covalent attachment to biological macromolecules, thereby serving as a reporter on its local environment.

The Core Tool: Understanding this compound

This compound, identified by its CAS number 663610-75-1, is a nitroxide spin label belonging to the doxyl family.[3][4] Its molecular structure features a stable nitroxide radical (the source of the EPR signal) integrated into a five-membered ring system. Crucially, it possesses a primary amine on a methyl group at the 2-position, rendering it reactive towards specific functional groups within a biomolecule.

| Property | Value | Source |

| CAS Number | 663610-75-1 | [3] |

| Molecular Formula | C7H15N2O2 | [3][4] |

| Molecular Weight | 159.21 g/mol | [3] |

| Synonym | 2-(Aminomethyl)-2,4,4-trimethyl-3-oxazolidinyloxy | [4] |

| Primary Application | Proteomics Research | [3] |

The defining characteristic of this compound is its aminomethyl functional group. This primary amine allows for its covalent attachment to biomolecules through various conjugation chemistries, most notably targeting carboxyl groups or aldehydes. This reactivity profile makes it a versatile tool for labeling proteins and other macromolecules at specific sites.

Caption: Structure of this compound spin label.

The Principle of Site-Directed Spin Labeling (SDSL) with EPR Spectroscopy

SDSL-EPR is a powerful technique that provides information about the local environment and dynamics of a specific residue within a protein or other macromolecule.[2] The methodology involves a series of well-defined steps:

-

Site-Specific Mutagenesis: A residue at the desired location in the biomolecule is mutated to an amino acid with a unique reactive group. While cysteine is commonly used for thiol-reactive labels, for amine-reactive labels like this compound, one might target acidic residues (aspartic or glutamic acid) for amide bond formation.

-

Covalent Labeling: The purified biomolecule is then reacted with the spin label. The aminomethyl group of this compound can be coupled to carboxyl groups on the protein using carbodiimide chemistry.

-

Purification: Excess, unreacted spin label is removed from the labeled biomolecule.

-

EPR Spectroscopy: The spin-labeled sample is analyzed by EPR spectroscopy. The resulting spectrum is highly sensitive to the rotational motion of the nitroxide radical.

The shape and width of the EPR spectrum are directly influenced by the mobility of the spin label. A rapidly tumbling spin label in an unrestricted environment will produce a sharp, three-line spectrum. Conversely, if the spin label's motion is restricted, for instance, by interactions with the surrounding protein structure, the spectral lines will broaden. This sensitivity to motion on the nanosecond timescale allows researchers to probe local dynamics.[1]

Caption: Workflow for Site-Directed Spin Labeling EPR.

Applications in Research and Drug Development

The insights gained from using this compound in SDSL-EPR studies are vast and have significant implications for basic research and pharmaceutical development.

-

Mapping Protein Conformation and Dynamics: By labeling different sites on a protein, it is possible to map changes in local conformation and dynamics upon ligand binding, protein-protein interaction, or changes in environmental conditions.

-

Investigating Protein Folding and Misfolding: SDSL-EPR can track the folding pathways of proteins and identify regions of misfolding, which is crucial for understanding diseases such as Alzheimer's and Parkinson's.

-

Characterizing Membrane Protein Structure and Function: Membrane proteins are notoriously difficult to study with traditional structural biology techniques. SDSL-EPR provides a powerful tool to investigate their structure and conformational changes within a native-like lipid environment.

-

Drug Discovery and Development: This technique can be used to screen for small molecules that bind to a target protein and induce specific conformational changes. It can also be used to characterize the binding site and mechanism of action of a drug candidate.

Experimental Protocol: Labeling a Protein with this compound

This section provides a generalized, self-validating protocol for labeling a protein containing an accessible carboxylic acid group with this compound.

Materials:

-

Purified protein with a target aspartic or glutamic acid residue.

-

This compound spin label.

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

N-Hydroxysuccinimide (NHS).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Labeling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2.

-

Quenching Buffer: 50 mM Tris, pH 7.5.

-

Dialysis tubing or desalting column.

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the Activation Buffer to a final concentration of 1-5 mg/mL.

-

Ensure the buffer is free of any primary amines that could compete with the spin label.

-

-

Activation of Carboxyl Groups:

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

-

Incubate at room temperature for 15-30 minutes. This reaction activates the carboxyl groups to form a more reactive NHS ester.

-

-

Spin Labeling Reaction:

-

Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Labeling Buffer.

-

Add a 10- to 20-fold molar excess of the spin label solution to the activated protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The primary amine of the spin label will react with the NHS-activated carboxyl groups to form a stable amide bond.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted spin label and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

The efficiency of free label removal is critical for high-quality EPR spectra.

-

-

Verification of Labeling:

-

EPR Spectroscopy: A quick EPR scan of the purified protein will confirm the presence of the covalently attached spin label. The spectrum should show broadened lines characteristic of a restricted nitroxide, while the absence of a sharp three-line signal indicates the successful removal of free spin label.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the covalent modification of the protein by observing the expected mass shift.

-

Caption: Protein labeling workflow with this compound.

Data Interpretation and Advanced Applications

The analysis of EPR spectra from spin-labeled proteins can yield a wealth of information. The lineshape of the continuous-wave (CW) EPR spectrum provides qualitative and quantitative measures of the spin label's rotational mobility. More advanced pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can be used to measure distances between two spin labels on the order of 1.5 to 8 nanometers. This allows for the determination of intramolecular distances and the characterization of protein complexes.

Conclusion

This compound represents a valuable tool in the arsenal of researchers studying the intricacies of biomolecular systems. Its amine-reactive nature allows for site-specific incorporation into proteins and other macromolecules, enabling the powerful techniques of SDSL-EPR to be applied. The ability to probe local dynamics, map conformational changes, and measure distances provides unparalleled insights into the mechanisms of biological function and opens new avenues for rational drug design. As EPR technology continues to advance, the applications for versatile spin labels like this compound will undoubtedly expand, pushing the frontiers of our understanding of the molecular world.

References

-

Pharmaffiliates. This compound. [Link]

-

Miles, C. S., et al. (2018). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1731, 225-241. [Link]

-

Columbus, L., & Hubbell, W. L. (2002). A new spin on protein structure. Trends in biochemical sciences, 27(6), 288-295. [Link]

-

Jeschke, G. (2012). Studying Macromolecules by EPR. ETH Zurich. [Link]

-

Lakomek, N. A., et al. (2012). Introduction to spin label electron paramagnetic resonance spectroscopy of proteins. Biochemistry and Molecular Biology Education, 41(1), 15-22. [Link]

-

Steinhoff, H. J. (2004). Site-directed spin labeling and EPR spectroscopy of proteins. Biological chemistry, 385(10), 913-923. [Link]

Sources

Technical Guide: Characterization and Application of Doxyl Spin Probes in Membrane Biophysics

Executive Summary

This technical guide provides a rigorous framework for utilizing Doxyl (4,4-dimethyl-3-oxazolinyloxy) spin probes in the structural and dynamic characterization of lipid bilayers. Designed for researchers in drug delivery and membrane biophysics, this document moves beyond basic definitions to explore the mechanistic "molecular ruler" capabilities of

Structural Fundamentals: The "Molecular Ruler"

Doxyl spin probes are fatty acid analogs where a stable nitroxide radical ring is rigidly fused to the alkyl chain. The critical variable is

Key Probes and Depth Profiling

-

5-DSA (Surface Probe): The nitroxide ring is near the carboxyl group. It reports on the highly ordered, rigid environment near the lipid-water interface (headgroup region).

-

12-DSA (Intermediate Probe): Probes the mid-region of the acyl chain, where flexibility begins to increase.

-

16-DSA (Core Probe): The nitroxide is near the terminal methyl group. It reports on the highly fluid, disordered hydrophobic core.

Visualization: The Flexibility Gradient

The following diagram illustrates the insertion depth of these probes and the corresponding gradient of motion (flexibility) and polarity across the bilayer.

Figure 1: Depth-dependent localization of Doxyl probes. 5-DSA reports on the rigid interface, while 16-DSA reports on the fluid core, effectively mapping the membrane's flexibility gradient.

EPR Spectral Characteristics & Physics

The utility of Doxyl probes relies on the anisotropy of the nitroxide radical's interaction with the magnetic field. The unpaired electron resides in a

The Physics of Motion

The shape of the EPR spectrum is dictated by the rate of the probe's tumbling (rotational diffusion) relative to the anisotropy of the

-

Rigid Limit (Slow Motion): If the probe is immobilized (e.g., 5-DSA in a gel-phase membrane), the anisotropy is not averaged out. The spectrum is broad, showing distinct parallel (